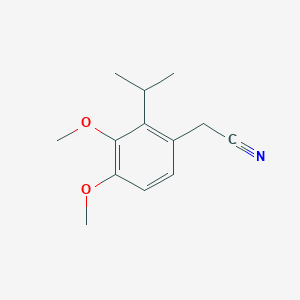
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile
描述
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile is an organic compound with the molecular formula C13H17NO2. It is also known by other names such as Homoveratronitrile and Veratryl cyanide . This compound is characterized by the presence of two methoxy groups and an isopropyl group attached to a benzene ring, along with an acetonitrile group.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxy-2-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H17NO2/c1-9(2)12-10(7-8-14)5-6-11(15-3)13(12)16-4/h5-6,9H,7H2,1-4H3 |
InChI 键 |
CXBFIFTXZNQXBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1OC)OC)CC#N |
产品来源 |
United States |
准备方法
The synthesis of 3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
科学研究应用
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile can be compared with similar compounds such as:
3,4-Dimethoxybenzyl cyanide: Similar structure but lacks the isopropyl group.
Verapamil Related Compounds: These compounds share structural similarities and are used in pharmaceutical research.
Homoveratronitrile: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


